(3-(Pentyloxy)phenyl)boronic acid

Übersicht

Beschreibung

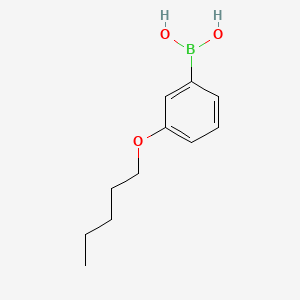

(3-(Pentyloxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pentyloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pentyloxy)phenyl)boronic acid typically involves the reaction of phenylboronic acid with pentyloxy-substituted benzene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids in the presence of a base . The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in solvents such as toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: (3-(Pentyloxy)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions include substituted phenylboronic acids, phenols, and various boron-containing compounds.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1.1 Glucose Sensors

One of the primary applications of (3-(Pentyloxy)phenyl)boronic acid is in the development of glucose sensors. The compound's ability to bind selectively to glucose through its boronic acid functionality allows for the design of sensitive biosensors that can monitor glucose levels in real time. This is particularly beneficial for diabetes management, where continuous glucose monitoring is crucial.

Case Study: Glucose-Responsive Hydrogels

Research has demonstrated that copolymers incorporating this compound can be used to create hydrogels that respond to glucose concentrations. These hydrogels can release drugs in a controlled manner when glucose levels rise, providing a targeted therapeutic approach for diabetic patients .

1.2 Drug Delivery Systems

The compound is also utilized in drug delivery systems, particularly for delivering anticancer drugs. Its ability to form complexes with sugars enables targeted delivery to cancer cells, which often express higher levels of certain sugars compared to normal cells.

Case Study: Targeted Nanoparticles

Studies have shown that nanoparticles functionalized with this compound can effectively deliver chemotherapeutic agents like doxorubicin directly to tumor sites. This targeted approach minimizes side effects and enhances the efficacy of the treatment by ensuring that higher concentrations of the drug accumulate at the tumor site while reducing systemic exposure .

Materials Science Applications

2.1 Polymer Synthesis

This compound serves as a monomer in synthesizing various polymeric materials. Its incorporation into polymer networks can enhance mechanical properties and introduce specific functionalities.

Case Study: Supramolecular Polymers

The use of this compound in creating supramolecular polymers has been explored, where it acts as a cross-linker that enables the formation of materials with self-healing properties. These materials mimic natural tissue behavior, making them suitable for applications in tissue engineering .

Chemical Synthesis Applications

3.1 Suzuki-Miyaura Coupling Reactions

In organic synthesis, this compound is employed as a reagent in Suzuki-Miyaura coupling reactions, which are vital for constructing biaryl compounds used in pharmaceuticals and agrochemicals.

Table 1: Overview of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Biomedical | Glucose sensors | Real-time monitoring for diabetes management |

| Drug delivery systems | Targeted delivery reduces side effects | |

| Materials Science | Polymer synthesis | Enhanced mechanical properties |

| Supramolecular polymers | Self-healing capabilities | |

| Chemical Synthesis | Suzuki-Miyaura coupling | Efficient synthesis of biaryl compounds |

Wirkmechanismus

The mechanism of action of (3-(Pentyloxy)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications. The compound can inhibit enzymes by binding to active sites or act as a molecular probe by interacting with specific biomolecules .

Vergleich Mit ähnlichen Verbindungen

Phenylboronic acid: Lacks the pentyloxy group, making it less hydrophobic and less versatile in certain applications.

4-Formylphenylboronic acid: Contains a formyl group instead of a pentyloxy group, leading to different reactivity and applications.

3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position, affecting its stability and reactivity.

Uniqueness: (3-(Pentyloxy)phenyl)boronic acid is unique due to the presence of the pentyloxy group, which enhances its hydrophobicity and allows for specific interactions in both organic synthesis and biological systems. This makes it a valuable compound in various fields of research and industry.

Biologische Aktivität

(3-(Pentyloxy)phenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, influencing processes such as enzyme inhibition, cancer treatment, and antibacterial activity. This article reviews the biological activity of this compound, focusing on its interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a phenyl ring substituted with a pentyloxy group and a boronic acid functional group, which is crucial for its biological interactions.

The biological activities of boronic acids, including this compound, primarily stem from their ability to form reversible covalent bonds with diols and other polyhydroxy compounds. This property allows them to interact with various enzymes and receptors:

- Enzyme Inhibition : Boronic acids can act as inhibitors for enzymes such as proteases and glycosidases by binding to their active sites.

- Anticancer Activity : Some studies suggest that boronic acids can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Antibacterial Properties : The interaction of boronic acids with bacterial enzymes can inhibit the growth of certain pathogens.

Antioxidant Activity

Research has shown that boronic acids exhibit significant antioxidant properties. For instance, studies have reported that derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative stress.

Anticancer Activity

In vitro studies indicate that this compound may possess cytotoxic effects against various cancer cell lines. The compound's efficacy was assessed through IC50 values, demonstrating its potential as an anticancer agent:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 18.76 ± 0.62 |

| Quercetin derivative | MCF-7 | 20.00 ± 0.50 |

Antibacterial Activity

The antibacterial properties of this compound were evaluated against common bacterial strains:

| Bacteria | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 6.50 | 15 |

| Staphylococcus aureus | 5.00 | 12 |

Case Studies

- In Vivo Studies : A study involving the application of a cream formulation containing this compound demonstrated significant antibacterial and antioxidant activities without notable toxicity in animal models.

- In Vitro Studies : The compound was subjected to various assays to determine its apoptotic effects on cancer cells, showing promising results in reducing cell viability in a dose-dependent manner.

Eigenschaften

IUPAC Name |

(3-pentoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9,13-14H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEOKJGUOUIZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655560 | |

| Record name | [3-(Pentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296671-86-7 | |

| Record name | [3-(Pentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.